

A Technical Guide to 2-Fluorooxan-3-amine: Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: 2-Fluorooxan-3-amine

CAS No.: 2091284-81-8

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Abstract: This document provides a comprehensive technical overview of the novel chemical entity, **2-Fluorooxan-3-amine**. As a fluorinated derivative of the aminotetrahydropyran scaffold, this compound is of significant interest to researchers in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom adjacent to an amino group on the oxane ring is predicted to modulate key physicochemical and pharmacological properties, including basicity, lipophilicity, and metabolic stability. This guide delineates the molecular structure and stereochemical complexity of **2-Fluorooxan-3-amine**, presents its predicted physicochemical and spectroscopic properties, outlines plausible synthetic pathways with detailed experimental protocols, and discusses its potential applications in the development of novel therapeutics. All theoretical data and proposed methodologies are grounded in established chemical principles and supported by authoritative literature.

Molecular Structure and Stereochemistry

The nomenclature "**2-Fluorooxan-3-amine**" defines a specific heterocyclic compound. According to IUPAC standards, "oxane" denotes a saturated six-membered ring containing one oxygen atom, also known as tetrahydropyran (THP).^{[1][2]} The numbering of the ring begins at the oxygen atom (position 1), proceeding clockwise. Therefore, the structure consists of a

tetrahydropyran ring with a fluorine atom at the 2-position and a primary amine group at the 3-position.

Figure 1: Chemical structure of **2-Fluorooxan-3-amine**.

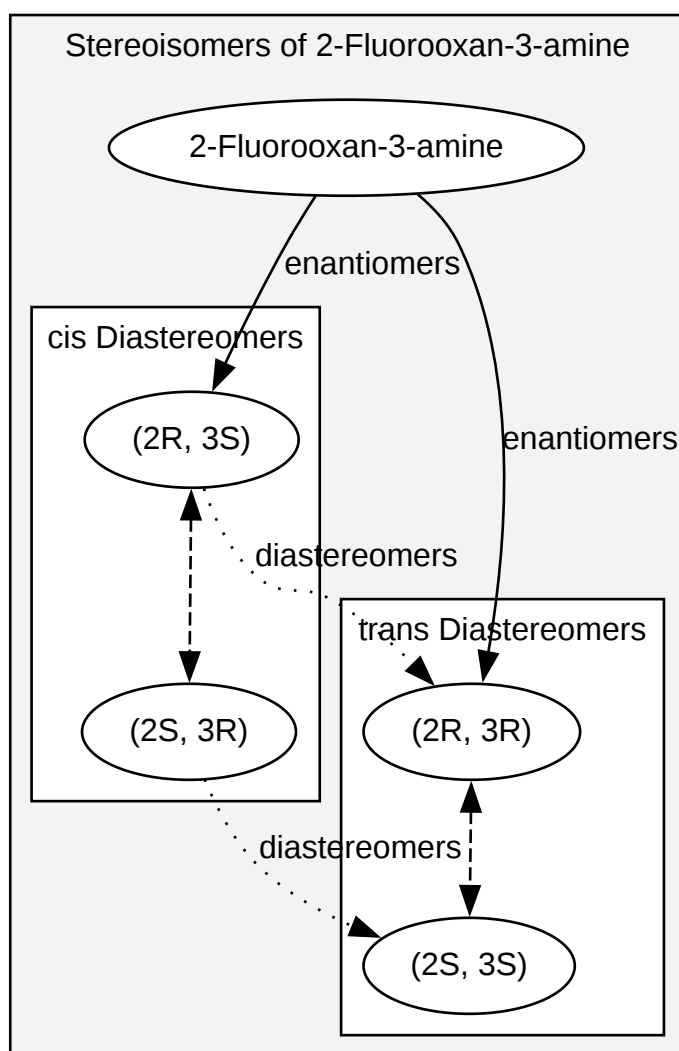
Stereoisomerism

The structure of **2-Fluorooxan-3-amine** possesses two adjacent chiral centers at the C2 and C3 positions. The presence of 'n' distinct chiral centers can lead to a maximum of 2^n stereoisomers. In this case, with $n=2$, there are four possible stereoisomers, which exist as two pairs of enantiomers. These pairs of enantiomers are diastereomers of each other.

The relative orientation of the fluorine and amine substituents gives rise to cis and trans diastereomers.

- cis-isomers: The fluorine and amine groups are on the same side of the oxane ring. This includes the (2R, 3S) and (2S, 3R) enantiomeric pair.
- trans-isomers: The fluorine and amine groups are on opposite sides of the ring. This includes the (2R, 3R) and (2S, 3S) enantiomeric pair.

The separation and characterization of these individual stereoisomers are critical, as they are likely to exhibit different biological activities and pharmacological profiles.



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Figure 2: Stereoisomeric relationships of **2-Fluorooxan-3-amine**.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are paramount to its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for **2-Fluorooxan-3-amine** is unavailable, we can predict its key properties based on its structural components and data from analogous molecules. The introduction of fluorine is known to impact basicity (pKa) and lipophilicity (logP).[3]

Property	Predicted Value	Rationale & Supporting Data
Molecular Formula	C ₅ H ₁₀ FNO	Based on atomic count from the structure.
Molecular Weight	119.14 g/mol	Sum of atomic weights.
pKa (of conjugate acid)	7.5 - 8.5	The primary amine is basic. The electron-withdrawing fluorine atom on the adjacent carbon will decrease the basicity compared to a non-fluorinated analogue (e.g., 3-aminooxane, pKa ~9-10). This effect is well-documented in fluorinated piperidines.[3]
logP (Octanol/Water)	0.5 - 1.2	The parent oxane ring has a logP of approximately 0.95.[4] The polar amine group decreases logP, while the fluorine atom generally increases it. The net effect is a predicted modest lipophilicity. Accurate prediction for fluorinated compounds can be challenging.[5][6]
Boiling Point	160 - 180 °C	Higher than the parent tetrahydropyran (88 °C) due to the polar amine and fluorine groups, which allow for hydrogen bonding and increased dipole-dipole interactions.[1][4]
Solubility	Soluble in water and polar organic solvents.	The amine group's ability to form hydrogen bonds and the overall polarity of the molecule

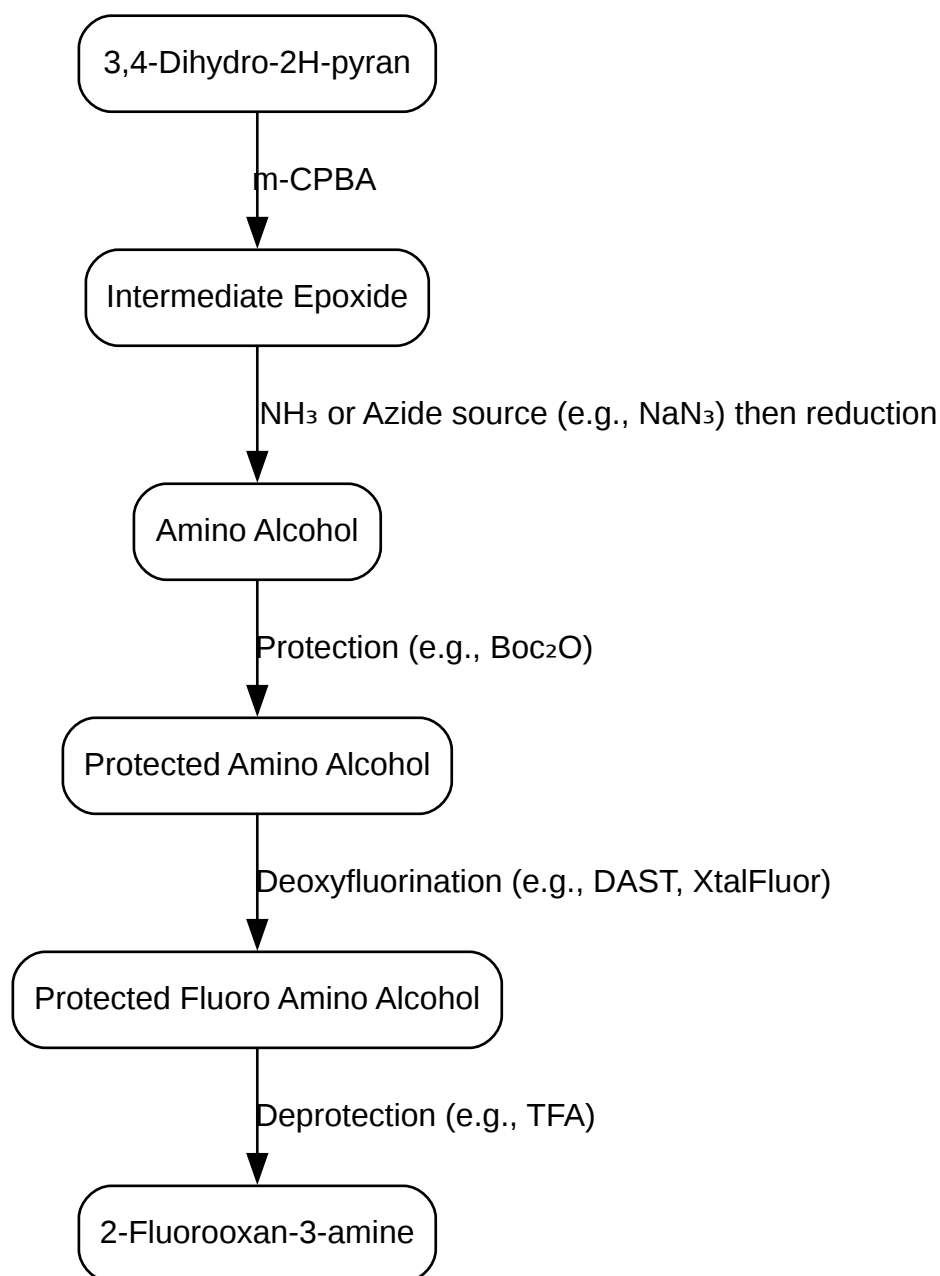
suggest good solubility in aqueous and polar organic media.

Proposed Synthetic Pathways

The synthesis of **2-Fluorooxan-3-amine** is a non-trivial challenge, requiring careful stereochemical control. A plausible retrosynthetic approach would involve the formation of the C-F and C-N bonds on a pre-formed or concurrently formed oxane ring. Below are two potential strategies.

Pathway 1: From a Dihydropyran Precursor

This pathway involves the functionalization of a double bond in a dihydropyran derivative, which allows for the stereocontrolled introduction of the fluorine and amine functionalities.



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Figure 3: Synthetic workflow starting from 3,4-Dihydro-2H-pyran.

Causality and Experimental Choices:

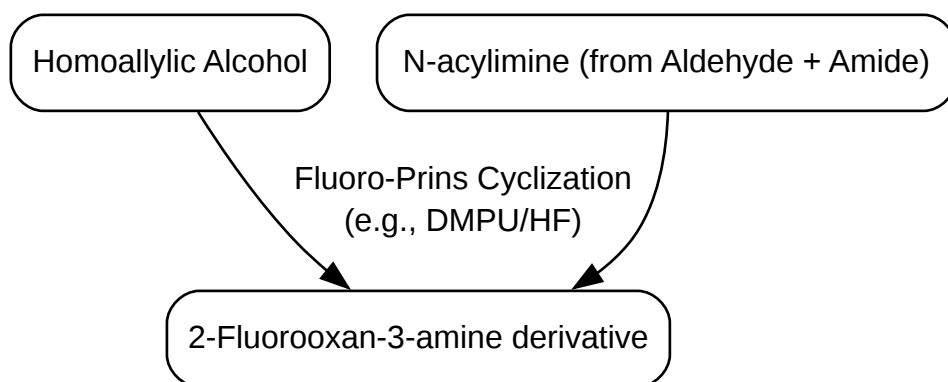
- Epoxidation: The synthesis starts with the epoxidation of commercially available 3,4-dihydro-2H-pyran. This reaction is reliable and sets up the regiochemistry for the subsequent nucleophilic attack.

- **Ring-Opening:** The epoxide is opened with an amine source. Using ammonia directly can be challenging due to over-alkylation. A more controlled approach is to use sodium azide followed by reduction (e.g., with H_2/Pd or $LiAlH_4$), which cleanly yields the primary amine. This reaction proceeds via an SN_2 mechanism, leading to a trans relationship between the hydroxyl and amino groups.
- **Protection:** The resulting amino alcohol must be protected before fluorination to prevent side reactions. The Boc (tert-butoxycarbonyl) group is an excellent choice as it is stable under many conditions but easily removed with acid.
- **Deoxyfluorination:** The hydroxyl group is then converted to a fluorine atom. Deoxyfluorination reagents like DAST or the more modern, safer alternatives like XtalFluor are suitable. This reaction often proceeds with an inversion of stereochemistry.
- **Deprotection:** Finally, the Boc group is removed using a strong acid like trifluoroacetic acid (TFA) to yield the target compound.

Pathway 2: Fluoro-Prins Cyclization

A more convergent approach could utilize a fluoro-Prins reaction. This strategy builds the tetrahydropyran ring while incorporating the fluorine atom in a single, diastereoselective step.

[7][8][9]



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Figure 4: Synthesis via a Fluoro-Prins Cyclization.

Causality and Experimental Choices:

- **Reactant Choice:** This reaction involves a homoallylic alcohol and an aldehyde in the presence of a combined acid and fluoride source. To incorporate the amine, an N-acylimine (generated in situ from an aldehyde and an amide/carbamate) would be used instead of a simple aldehyde.
- **Fluorinating Reagent:** A reagent like DMPU/HF has been shown to be effective as both a Brønsted acid catalyst and a nucleophilic fluoride source, promoting the cyclization and fluoride incorporation with high diastereoselectivity.^[7]
- **Stereocontrol:** The stereochemical outcome of the Prins cyclization is often predictable, favoring the formation of products where bulky substituents adopt equatorial positions in a chair-like transition state. This allows for the synthesis of specific diastereomers.
- **Final Step:** The resulting N-acyl protected product would then be deprotected under appropriate conditions (e.g., hydrolysis with acid or base) to reveal the final primary amine.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **2-Fluorooxan-3-amine**. The predicted data below is based on established principles and data from similar structures.^{[10][11]} Online prediction tools can provide more specific estimations.^{[12][13][14][15]}

Technique	Predicted Features
¹ H NMR	<p>- H-2 (proton on carbon with F): ~4.5-4.8 ppm. Will appear as a doublet of doublets (dd) due to coupling with the fluorine atom (large JHF ~45-50 Hz) and the adjacent H-3 proton (small JHH ~2-4 Hz).</p> <p>- H-3 (proton on carbon with NH₂): ~2.8-3.2 ppm. Will be a multiplet due to coupling with H-2 and the C4 protons.</p> <p>- Ring Protons (H-4, H-5, H-6): A complex series of multiplets between ~1.5-2.0 ppm and ~3.5-4.1 ppm (for the H-6 protons adjacent to the ring oxygen).</p> <p>- NH₂ Protons: A broad singlet around ~1.5-2.5 ppm, which is exchangeable with D₂O.</p>
¹³ C NMR	<p>- C-2 (carbon with F): ~105-110 ppm. Will appear as a large doublet due to one-bond C-F coupling (JCF ~170-190 Hz).</p> <p>- C-3 (carbon with NH₂): ~50-55 ppm. Will also be a doublet due to two-bond C-F coupling (JCF ~15-25 Hz).</p> <p>- C-6 (carbon adjacent to O): ~65-70 ppm.</p> <p>- Other Ring Carbons (C-4, C-5): ~25-35 ppm.</p>
IR Spectroscopy	<p>- N-H Stretch (primary amine): Two characteristic bands in the region of 3300-3400 cm⁻¹.</p> <p>- N-H Bend (scissoring): A band around 1600-1650 cm⁻¹.</p> <p>- C-F Stretch: A strong, sharp absorption band in the region of 1050-1150 cm⁻¹.</p> <p>- C-O Stretch (ether): A strong band around 1080-1120 cm⁻¹.</p>
Mass Spectrometry (EI)	<p>- Molecular Ion (M⁺): A peak at m/z = 119.</p> <p>- Key Fragmentation: Expect loss of HF (M-20), loss of the amino group (M-16), and ring-opening fragmentation patterns characteristic of tetrahydropyrans.</p>

Potential Applications in Drug Discovery

The aminotetrahydropyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs.^[16] Its favorable properties include good aqueous solubility, metabolic stability, and a three-dimensional structure that can effectively present substituents for interaction with biological targets.

The strategic incorporation of fluorine can further enhance drug-like properties:

- **Metabolic Stability:** The C-F bond is very strong, and fluorine can block sites of metabolism (cytochrome P450 oxidation).
- **Basicity (pKa) Modulation:** As predicted, the fluorine atom lowers the pKa of the amine. This can be crucial for optimizing a compound's ionization state at physiological pH, affecting its cell permeability, target binding, and off-target activities (e.g., hERG channel binding).
- **Conformational Control:** Fluorine can influence the preferred conformation of the ring through steric and electronic effects, potentially locking the molecule into a more bioactive shape.

Given these attributes, **2-Fluorooxan-3-amine** and its derivatives represent a valuable scaffold for library synthesis in drug discovery programs targeting a wide range of diseases.^{[17][18]}

Experimental Protocols

The following is a generalized, self-validating protocol for the synthesis of **2-Fluorooxan-3-amine** via Pathway 1.

Protocol 6.1: Synthesis via Pathway 1

Step 1: Epoxidation of 3,4-Dihydro-2H-pyran

- Dissolve 3,4-dihydro-2H-pyran (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
- Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.
- Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting material is consumed.

- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Azide-mediated Ring Opening

- Dissolve the crude epoxide (1.0 eq) in a solvent mixture of ethanol and water (4:1).
- Add sodium azide (NaN_3 , 1.5 eq) and ammonium chloride (NH_4Cl , 1.5 eq).
- Heat the mixture to reflux (approx. 80-90 °C) and stir for 12-16 hours. Monitor by TLC.
- Cool the reaction to room temperature and remove the ethanol under reduced pressure.
- Add water and extract with ethyl acetate (3x). Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the azido alcohol.

Step 3: Reduction to Amino Alcohol

- Dissolve the azido alcohol (1.0 eq) in methanol or ethanol.
- Carefully add Palladium on carbon (10% Pd/C, 0.1 eq) under an inert atmosphere (N_2 or Ar).
- Purge the flask with hydrogen gas (H_2) and maintain a hydrogen atmosphere (e.g., using a balloon).
- Stir vigorously at room temperature for 8-12 hours.
- Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
- Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

Step 4: Boc Protection

- Dissolve the crude amino alcohol (1.0 eq) in DCM.

- Add triethylamine (Et_3N , 1.2 eq) and cool to 0 °C.
- Add di-tert-butyl dicarbonate (Boc_2O , 1.1 eq) dissolved in DCM dropwise.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Wash the reaction mixture with water and then brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify by column chromatography (silica gel) to yield the pure Boc-protected amino alcohol.

Step 5: Deoxyfluorination

- Caution: Handle deoxyfluorination reagents in a fume hood with appropriate personal protective equipment.
- Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).
- Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise.
- Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 4-8 hours.
- Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
- Extract with DCM (3x), combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify by column chromatography.

Step 6: Boc Deprotection

- Dissolve the purified Boc-protected fluoroamine (1.0 eq) in DCM.
- Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.
- Remove the solvent and excess TFA under reduced pressure.
- Dissolve the residue in a small amount of water and basify to pH >10 with 1M NaOH.

- Extract with DCM or ethyl acetate (3x). Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the final product, **2-Fluorooxan-3-amine**.

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